Summary of Application: Atrazine is a widely used herbicide, and its environmental fate is of great concern.
Methods of Application: The experiment involved the irradiation of aqueous solutions of atrazine in the presence of nitrate.
Results: The irradiation process yielded several transformation products of atrazine, including 6-amino-2-chloro-4-isopropylamino-s-triazine (CIAT), 6-amino-2-chloro-4-ethylamino-s-triazine (CEAT), and others.
6-Chloro-4-(ethylamino)nicotinaldehyde is an organic compound with the molecular formula CHClNO and a molecular weight of approximately 184.62 g/mol. This compound is characterized by the presence of a chlorine atom at the 6th position and an ethylamino group at the 4th position on the pyridine ring, making it a derivative of nicotinaldehyde. Its structural features endow it with unique chemical reactivity and biological properties, which are of interest in both pharmaceutical and chemical research contexts .
Research indicates that 6-Chloro-4-(ethylamino)nicotinaldehyde exhibits significant biological activity. It has been studied for its potential interactions with various biological targets, including enzymes and receptors. The presence of both the chlorine and ethylamino groups enhances its binding affinity, suggesting potential roles as an inhibitor or modulator in biochemical pathways. This compound may hold promise in medicinal chemistry for developing new therapeutic agents, particularly in oncology and infectious diseases .
The synthesis of 6-Chloro-4-(ethylamino)nicotinaldehyde can be achieved through several methods:
6-Chloro-4-(ethylamino)nicotinaldehyde serves multiple purposes across various fields:
Interaction studies involving 6-Chloro-4-(ethylamino)nicotinaldehyde focus on its binding affinity to biological targets. These studies often employ techniques such as molecular docking and kinetic assays to elucidate mechanisms of action. Research has indicated that derivatives of this compound can inhibit specific enzymes, potentially leading to therapeutic applications for diseases like cancer .
Several compounds share structural similarities with 6-Chloro-4-(ethylamino)nicotinaldehyde:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
6-Chloro-4-(methylamino)nicotinaldehyde | CHClNO | Contains a methylamino group instead of ethyl |
6-Chloro-4-(dimethylamino)nicotinaldehyde | CHClNO | Contains dimethylamino group |
6-Chloro-4-(propylamino)nicotinaldehyde | CHClNO | Contains propyl group instead of ethyl |
The uniqueness of 6-Chloro-4-(ethylamino)nicotinaldehyde lies in its specific substitution pattern, featuring both a chlorine atom and an ethylamino group, which contribute to its distinct reactivity and biological properties compared to its analogs. The variations in amino groups influence solubility, reactivity, and biological activity, making this compound a focal point for further research in medicinal chemistry .
6-Chloro-4-(ethylamino)nicotinaldehyde is systematically named 6-chloro-4-(ethylamino)pyridine-3-carbaldehyde under IUPAC guidelines. This designation reflects its pyridine core substituted at positions 3 (carbaldehyde), 4 (ethylamino group), and 6 (chlorine atom). The CAS Registry Number 959163-01-0 uniquely identifies this compound in chemical databases.
The molecular formula is C₈H₉ClN₂O, with a molecular weight of 184.62 g/mol. Isotopic variants arise from substitutions of stable isotopes in carbon and nitrogen atoms:
Variant | Formula | Monoisotopic Mass (Da) |
---|---|---|
Monoisotopic (main) | C₈H₉ClN₂O | 184.040341 |
1× Carbon-13 (¹³C) | [¹³C]C₇H₉ClN₂O | 185.043696 |
1× Nitrogen-15 (¹⁵N) | C₈H₉Cl[¹⁵N]N₁O | 185.037376 |
1× ¹³C + 1× ¹⁵N | [¹³C]C₇H₉Cl[¹⁵N]N₁O | 186.040731 |
These values are calculated using atomic mass constants: C (12.000000), H (1.007825), Cl (34.968853), N (14.003074), and O (15.994915).
The SMILES notation for this compound is CCNC1=CC(=NC=C1C=O)Cl, which encodes the pyridine ring with substituents at positions 3, 4, and 6. The InChIKey ANYFUZIGKSYQSU-UHFFFAOYSA-N provides a standardized identifier for database searches.